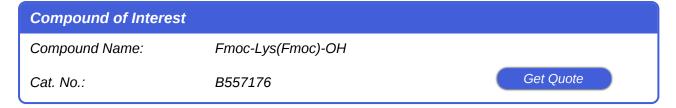


An In-depth Technical Guide to Fmoc-Lys(Fmoc)-OH: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and handling of Nα,Nε-bis(fluorenylmethoxycarbonyl)-L-lysine, commonly known as **Fmoc-Lys(Fmoc)-OH**. This derivative of the amino acid lysine is a key building block in solid-phase peptide synthesis (SPPS), particularly for the creation of branched peptides and other complex molecular architectures.

Core Chemical Properties

Fmoc-Lys(Fmoc)-OH is a white to off-white powder.[1] Both the alpha-amino and epsilon-amino groups of the lysine side chain are protected by the base-labile Fmoc group. This dual protection makes it a valuable reagent for specific applications in peptide chemistry.

Physicochemical Data



Property	Value	Reference
Chemical Formula	C36H34N2O6	[1]
Molecular Weight	590.66 g/mol	[1]
Appearance	White to slight yellow to beige powder	[1]
Melting Point	170-180 °C	[1]
Solubility	Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
Storage Temperature	2-8°C	_

Purity and Identification

Parameter	Specification	Reference
Purity (HPLC)	≥97.5% to ≥98.0%	[1][2]
Purity (TLC)	≥97%	[1]
Enantiomeric Purity	≥99.0%	[1]
CAS Number	78081-87-5	[1][2]

Spectroscopic Data

While specific spectra for **Fmoc-Lys(Fmoc)-OH** are not readily available in public databases, typical spectroscopic characteristics can be inferred from the structural components.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two Fmoc groups (typically in the range of 7.2-7.8 ppm), the protons of the lysine backbone, and the methylene protons of the lysine side chain.
- 13C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the carboxylic acid and the urethane linkages, the aromatic carbons of the fluorenyl groups, and the aliphatic carbons of the lysine moiety.



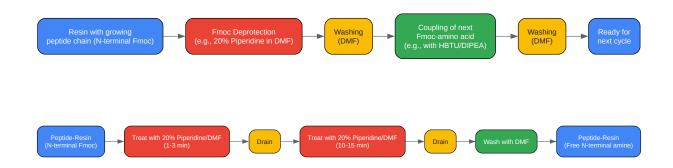
• IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carboxylic acid and carbamate groups (in the region of 1680-1750 cm⁻¹), and aromatic C-H and C=C stretching vibrations. Fourier transform infrared spectroscopy (FTIR) can confirm the interactions between the constituent networks in hydrogels formed with **Fmoc-Lys(Fmoc)-OH**.[3]

Experimental Protocols

Fmoc-Lys(Fmoc)-OH is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS).

General Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the general workflow for incorporating an amino acid into a growing peptide chain on a solid support using Fmoc chemistry.



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